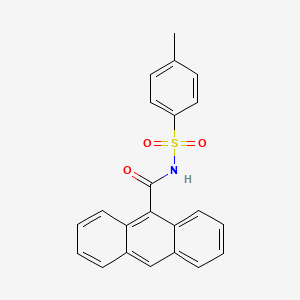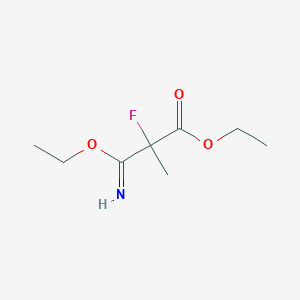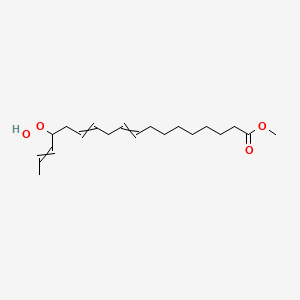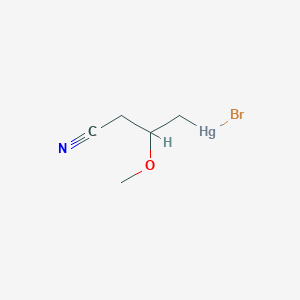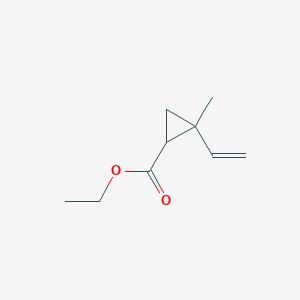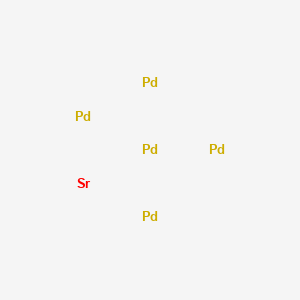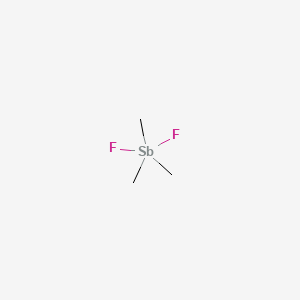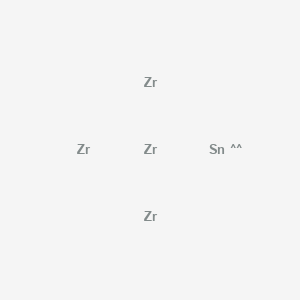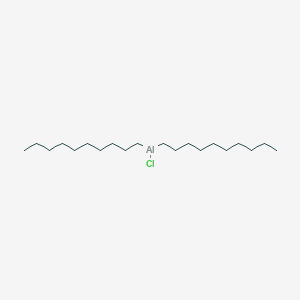
Chloro(didecyl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(didecyl)alumane is an organoaluminum compound with the molecular formula C20H43AlCl. This compound is part of the broader class of organoaluminum compounds, which are known for their reactivity and utility in various chemical processes. This compound is particularly notable for its applications in organic synthesis and industrial processes.
Métodos De Preparación
The synthesis of Chloro(didecyl)alumane typically involves the reaction of aluminum chloride with didecylmagnesium or didecylzinc. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction can be represented as follows:
[ \text{AlCl}3 + 2 \text{C}{10}\text{H}{21}\text{MgBr} \rightarrow \text{C}{20}\text{H}_{43}\text{AlCl} + 2 \text{MgBrCl} ]
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Chloro(didecyl)alumane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: this compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chloro(didecyl)alumane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as an adjuvant in vaccines and other pharmaceutical formulations.
Industry: this compound is used in the production of specialty chemicals and materials, including high-performance plastics and coatings.
Mecanismo De Acción
The mechanism by which Chloro(didecyl)alumane exerts its effects involves the formation of stable complexes with other molecules. The aluminum center in the compound can coordinate with various ligands, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Chloro(didecyl)alumane can be compared with other organoaluminum compounds such as diethylaluminum chloride and triethylaluminum. While all these compounds share similar reactivity due to the presence of aluminum, this compound is unique in its ability to form stable complexes with larger organic molecules, making it particularly useful in applications requiring high molecular weight compounds.
Similar Compounds
- Diethylaluminum chloride
- Triethylaluminum
- Methylaluminoxane
This compound stands out due to its specific alkyl chain length, which imparts unique physical and chemical properties.
Propiedades
Número CAS |
13488-64-7 |
|---|---|
Fórmula molecular |
C20H42AlCl |
Peso molecular |
345.0 g/mol |
Nombre IUPAC |
chloro(didecyl)alumane |
InChI |
InChI=1S/2C10H21.Al.ClH/c2*1-3-5-7-9-10-8-6-4-2;;/h2*1,3-10H2,2H3;;1H/q;;+1;/p-1 |
Clave InChI |
SNGSKWOIQYYRCE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[Al](CCCCCCCCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine](/img/structure/B14714987.png)

